EED226, also known as EED226-carboxylic acid, is a small molecule inhibitor targeting the embryonic ectoderm development protein, which is a critical component of the Polycomb Repressive Complex 2. This complex plays a significant role in gene regulation through histone modification, particularly in maintaining stem cell pluripotency and regulating differentiation. EED226 has garnered attention for its potential applications in cancer therapy due to its ability to modulate epigenetic states and influence tumor growth.
EED226 was initially developed as a potent inhibitor of the embryonic ectoderm development protein. It has been synthesized and characterized in various studies focusing on its biological effects and therapeutic potential, particularly in oncology. The compound is commercially available from suppliers such as Cayman Chemical and MedChemExpress, where it is often used in research settings to explore its pharmacological properties and mechanisms of action .
EED226 falls under the category of epigenetic inhibitors, specifically targeting histone methylation processes. It is classified as a small molecule drug with significant implications for cancer treatment, particularly in tumors characterized by aberrant Polycomb group protein activity.
The synthesis of EED226 involves several chemical reactions that create the specific molecular structure required for its biological activity. The compound can be synthesized through multi-step organic synthesis techniques, which typically include:
Technical details regarding the synthesis can vary based on the specific protocols followed in different laboratories, but common solvents used include dimethyl sulfoxide and acetonitrile .
The molecular structure of EED226 features a complex arrangement that allows it to interact effectively with the target protein. It typically includes:
The molecular formula for EED226 is , with a molecular weight of approximately 273.30 g/mol. The compound's structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
EED226 primarily acts by inhibiting the enzymatic activity of the embryonic ectoderm development protein within the Polycomb Repressive Complex 2. This inhibition leads to:
The compound's efficacy has been evaluated through various biochemical assays that measure its impact on histone modification patterns and downstream gene expression changes .
EED226 functions by binding to the embryonic ectoderm development protein within the Polycomb Repressive Complex 2, disrupting its ability to mediate histone methylation. This action results in:
Studies have shown that treatment with EED226 leads to significant reductions in H3K27me3 levels across various cancer cell lines, indicating its potential to reprogram epigenetic landscapes .
Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under various environmental conditions .
EED226 has significant applications in cancer research, particularly for:
The compound's ability to modulate gene expression makes it a valuable tool for studying stem cell biology and differentiation processes, offering insights into developmental biology and regenerative medicine .
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7